methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[3,4-b]pyridine core, a tetrahydrothiophene dioxide moiety, and a carboxylate ester group. Its distinct chemical structure makes it a subject of interest for researchers in medicinal chemistry, pharmacology, and materials science.
Mechanism of Action
Target of Action
The primary target of methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator for GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
Upon activation by this compound, GIRK channels influence several biochemical pathways. These channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of this compound include its ADME (Absorption, Distribution, Metabolism, and Excretion) properties . The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability . This can have various molecular and cellular effects, depending on the specific physiological context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multiple steps. One common route starts with the cyclization of a β-keto nitrile with 3-hydrazineyltetrahydrothiophene-1,1-dioxide in the presence of acetic acid and ethanol under reflux conditions. This reaction yields an aminopyrazole intermediate, which is then reacted with chloroacetyl chloride to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: The compound’s potential pharmacological properties could be explored for developing new therapeutic agents, particularly in targeting specific receptors or enzymes.
Industry: It may find applications in the development of specialty chemicals or advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar core structure and have been studied for their ability to activate GIRK channels.
Indole derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in medicinal chemistry.
Uniqueness
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific combination of functional groups and its potent activity as a GIRK channel activator. This specificity and potency distinguish it from other similar compounds, making it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-3-methyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-9(2)13-7-12(16(20)23-4)14-10(3)18-19(15(14)17-13)11-5-6-24(21,22)8-11/h7,9,11H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJIFRCWQVGUTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)OC)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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